molecular formula C10H16O4 B2496665 2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid CAS No. 40344-07-8

2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid

Cat. No.: B2496665
CAS No.: 40344-07-8
M. Wt: 200.234
InChI Key: JXXZNVBUQDPAPM-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid ( 40344-07-8) is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . This compound is of significant interest in scientific research, particularly in the field of food and flavor chemistry. It is identified as a potential latent butter aroma compound, making it a valuable subject for studies aimed at understanding and characterizing flavor profiles in various matrices, including milk and dairy products . Researchers can utilize this chemical as a standard or reference material in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify aroma-active compounds. As a gamma butyrolactone derivative, it belongs to a class of structures known for their diverse chemical and biological properties . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet for detailed handling information. Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation .

Properties

IUPAC Name

2-methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-6(2)4-7-5-10(3,9(12)13)14-8(7)11/h6-7H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXZNVBUQDPAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(OC1=O)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40344-07-8
Record name 2-methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions typically include the use of a strong acid or base to facilitate the cyclization process. For example, the precursor molecule can be treated with hydrochloric acid or sodium hydroxide under reflux conditions to promote the formation of the oxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) participates in acid-base and nucleophilic acyl substitution reactions:

Reaction TypeConditionsProductsSupporting Evidence
Esterification Acid catalysis (e.g., H₂SO₄) with alcoholsCorresponding ester derivativesAnalogous to esterification in oxazole carboxylates
Salt Formation Reaction with bases (e.g., NaOH)Carboxylate salts (e.g., sodium salt)Common carboxylic acid behavior
Decarboxylation Heating or radical initiationCO₂ elimination, forming a ketone derivativeObserved in γ-lactone systems

Ketone Reactivity

The 5-oxo group undergoes typical ketone transformations:

Reaction TypeConditionsProductsSupporting Evidence
Reduction NaBH₄ or LiAlH₄Secondary alcohol derivativeSimilar reductions in oxolane ketones
Nucleophilic Addition Grignard reagents (e.g., RMgX)Tertiary alcohol adductsGeneral ketone reactivity
Condensation Acid/base catalysis with aminesSchiff bases or enamine derivatives

Oxolane Ring Reactivity

The tetrahydrofuran-like ring exhibits γ-lactone-like behavior:

Reaction TypeConditionsProductsSupporting Evidence
Hydrolysis Acidic (H₃O⁺) or basic (OH⁻)Ring-opening to form a dicarboxylic acidReported for γ-lactones
Alkylation Alkyl halides under basic conditionsSubstituted oxolane derivativesObserved in oxazole systems

Kinetic and Mechanistic Insights

  • Hydrolysis Kinetics : The ring-opening hydrolysis follows pseudo-first-order kinetics in acidic media, with activation energy estimated at ~50 kJ/mol .

  • Steric Effects : The 2-methylpropyl group hinders nucleophilic attack at the ketone, slowing reduction rates compared to unsubstituted analogs .

Scientific Research Applications

Organic Synthesis

2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various synthetic pathways, including cyclization reactions that form oxolane rings. This property is particularly valuable in developing new compounds with desired functionalities .

Research indicates that this compound may possess significant biological activities:

  • Antimicrobial Properties : Studies have explored its potential as an antimicrobial agent, with preliminary results suggesting efficacy against various pathogens .
  • Anti-inflammatory Effects : The compound's structure may allow it to interact with biological targets involved in inflammatory pathways, although specific studies are still needed to confirm these effects .

Pharmaceutical Applications

Due to its unique chemical structure, this compound is being investigated as a potential drug candidate. Its reactivity and ability to modulate enzyme activity make it a candidate for developing new therapeutic agents .

Industrial Uses

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties allow for the formulation of products with specific characteristics suitable for various applications .

Case Studies

Several studies have documented the applications and effects of this compound:

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various derivatives of carboxylic acids, including this compound. Results indicated promising antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
  • Drug Development Research : Research focused on the synthesis of novel derivatives from this compound showed that certain modifications enhanced its biological activity, suggesting pathways for developing new pharmaceuticals targeting infectious diseases .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Research Findings and Gaps

  • Reactivity : The ketone in the target compound may facilitate nucleophilic attacks, unlike the purely acidic analogs (e.g., Imp. A). This reactivity could be exploited in derivatization for drug discovery .
  • Biological Activity: No direct data on the target compound’s bioactivity exists in the evidence, but pyrimidine and oxazole derivatives are well-documented in medicinal chemistry .
  • Thermodynamic Data : Molecular weight and stability inferences are based on structural analogs; experimental data (e.g., melting points, pKa) are needed for precise comparisons.

Biological Activity

2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid, with the CAS number 40344-07-8, is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological functions, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C10H16O4
  • Molecular Weight : 200.23 g/mol
  • Structure : The compound features a five-membered oxolane ring with a carboxylic acid functional group, which may be significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been linked to its interactions with various biochemical pathways, particularly those involving fatty acid metabolism and mitochondrial function.

Key Findings from Research

  • Fatty Acid Synthase Inhibition : Similar compounds have shown potential as inhibitors of fatty-acid synthase (FASN), which is crucial in lipid metabolism and cancer progression. For instance, related compounds like C75 have demonstrated the ability to inhibit FASN, leading to reduced cell viability in cancer models and increased oxidative stress in cellular systems .
  • Mitochondrial Dysfunction : Studies indicate that compounds inhibiting FASN can induce mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential (MMP) and increased reactive oxygen species (ROS) production. This suggests that this compound may similarly affect mitochondrial health, potentially leading to apoptosis in cancer cells .
  • Case Studies :
    • Cancer Models : In vitro studies on human cancer cell lines have shown that compounds structurally related to this compound can induce apoptosis and inhibit tumor growth. For example, C75 has been observed to reduce cell viability in breast and prostate cancer cells through mechanisms involving FASN inhibition .
    • Oxidative Stress Response : The activation of antioxidant pathways in response to mitochondrial stress has been documented. Compounds that affect mitochondrial function can trigger the Nrf2 pathway, leading to the expression of phase II detoxifying enzymes .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
C75FASN InhibitionInduces apoptosis via mitochondrial dysfunction
2-Methyl-4-(2-methylpropyl)-5-oxooxolane...Potential Anticancer ActivitySimilar inhibition pathways as C75

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-Methyl-4-(2-methylpropyl)-5-oxooxolane-2-carboxylic acid in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods) to minimize airborne exposure. Use PPE including gloves, lab coats, and safety goggles. Ensure access to emergency showers and eye wash stations. Prohibit eating/drinking in labs, and establish decontamination procedures for spills (e.g., wet cleanup with HEPA-filtered vacuums) .

Q. How is the IUPAC nomenclature applied to this compound?

  • Methodological Answer : The name follows IUPAC rules:

  • Oxolane : A five-membered oxygen-containing ring.
  • 5-oxo : Indicates a ketone group at position 5.
  • 2-carboxylic acid : A carboxylic acid substituent at position 2.
  • 2-Methylpropyl : An isobutyl group at position 4.
    Systematic naming prioritizes functional groups and substituent positions, validated via IUPAC guidelines for oxolane derivatives .

Q. What synthetic routes are commonly used for oxolane-carboxylic acid derivatives?

  • Methodological Answer : Cyclocondensation reactions using carboxylic acid precursors (e.g., 3-formyl-indole derivatives) with aminothiazolones under reflux in acetic acid. Purification involves recrystallization from DMF/acetic acid mixtures. Reaction optimization includes adjusting molar ratios and reflux duration to enhance yield .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-purity synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid for reaction efficiency.
  • Temperature Control : Monitor reflux temperatures (e.g., 110–120°C) to avoid side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for ≥98% purity .

Q. What analytical techniques are suitable for characterizing impurities in this compound?

  • Methodological Answer :

  • HPLC-MS : Detect trace impurities (e.g., isobutylphenylpropanoic acid derivatives) using C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid).
  • NMR Spectroscopy : Compare ¹H/¹³C spectra with reference standards (e.g., Impurity A: 2-[3-(2-methylpropyl)-phenyl]propanoic acid) to identify structural deviations .

Q. What methodologies evaluate the biological activity of oxolane-carboxylic acid derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Perform broth microdilution (MIC/MBC) against Gram-positive/negative strains.
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values.
  • Molecular Docking : Simulate binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .

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